7-Bromo-3,4-dihydroisoquinoline

Vue d'ensemble

Description

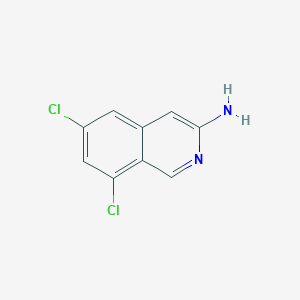

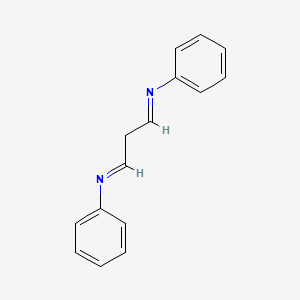

7-Bromo-3,4-dihydroisoquinoline is a chemical compound with the empirical formula C9H8BrN . It has a molecular weight of 210.07 .

Synthesis Analysis

The synthesis of N-alkylated 3,4-dihydroisoquinolinone derivatives, which includes 7-Bromo-3,4-dihydroisoquinoline, involves N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are very mild and the desired cyclization products can be obtained in good yield .Molecular Structure Analysis

The molecular structure of 7-Bromo-3,4-dihydroisoquinoline is represented by the SMILES string BrC1=CC=C2C(C=NCC2)=C1 . This indicates that the molecule contains a bromine atom attached to a dihydroisoquinoline ring.Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydroisoquinoline, a related compound, include decarboxylative cyclization reaction with isatoic anhydride using tetrabutylammonium iodide (TBAI) and aza-Friedel-Crafts reaction with various naphthols . Similar reactions may be possible with 7-Bromo-3,4-dihydroisoquinoline.Physical And Chemical Properties Analysis

7-Bromo-3,4-dihydroisoquinoline is a solid compound . Its exact physical and chemical properties are not specified in the retrieved documents.Safety and Hazards

Propriétés

Numéro CAS |

17680-54-5 |

|---|---|

Nom du produit |

7-Bromo-3,4-dihydroisoquinoline |

Formule moléculaire |

C9H8BrN |

Poids moléculaire |

210.07 g/mol |

Nom IUPAC |

7-bromo-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C9H8BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4H2 |

Clé InChI |

YQQLGLRTMLGKDQ-UHFFFAOYSA-N |

SMILES canonique |

C1CN=CC2=C1C=CC(=C2)Br |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoroimidazo[1,2-a]pyridine-2-carbonyl Chloride](/img/structure/B8779648.png)

![Thieno[3,2-c]pyridin-7(6H)-one](/img/structure/B8779676.png)

![(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B8779686.png)